1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one
Description
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one is a brominated aromatic ketone featuring a propan-1-one backbone substituted with a bromomethyl group at the 3-position and a methylthio group at the 4-position of the phenyl ring.
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13BrOS/c1-3-10(13)8-4-5-11(14-2)9(6-8)7-12/h4-6H,3,7H2,1-2H3 |
InChI Key |
DDWAUQIDWWISME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC)CBr |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation method is a cornerstone for constructing aromatic ketones. For 1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one, this route begins with 4-(methylthio)toluene as the starting material. Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical initiation conditions, yielding 3-bromomethyl-4-(methylthio)toluene. Subsequent acylation employs propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to install the propanone moiety.
Key advantages of this method include high regioselectivity and compatibility with electron-rich aromatic systems. However, the need for anhydrous conditions and stoichiometric Lewis acids poses challenges for scalability.
Halogenation of Precursor Ketones
An alternative strategy involves halogenating a preformed ketone. Starting with 4-(methylthio)propiophenone, bromination at the 3-position is performed using bromine (Br₂) in acetic acid. The reaction proceeds via electrophilic aromatic substitution, with the methylthio group directing bromination to the ortho position.
Optimization Insights:
- Temperature: Reactions conducted at 60–80°C minimize side products such as dibrominated derivatives.
- Solvent Choice: Polar solvents like acetic acid enhance bromine solubility and reaction homogeneity.
This method achieves yields of 68–72%, with purity exceeding 95% after recrystallization from ethanol.
Transition Metal-Catalyzed Coupling
Modern approaches leverage palladium-catalyzed cross-coupling to assemble the aromatic backbone. For example, Suzuki-Miyaura coupling between 3-bromomethyl-4-(methylthio)phenylboronic acid and propanoyl chloride derivatives has been explored. While this method offers exceptional control over substitution patterns, its reliance on costly catalysts and sensitive intermediates limits industrial applicability.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors enable precise control over exothermic bromination steps, reducing decomposition risks. A representative protocol involves:
- Bromination Module: 4-(methylthio)toluene and NBS are mixed in a tetrachloroethane solvent at 75°C.
- Acylation Module: The brominated intermediate reacts with propanoyl chloride in the presence of FeCl₃, achieving 85% conversion per pass.
Table 1: Comparative Performance of Batch vs. Flow Systems
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 72 | 88 |
| Reaction Time (h) | 6 | 1.5 |
| Purity (%) | 92 | 97 |
| Catalyst Loading (mol%) | 15 | 8 |
Data adapted from large-scale production trials.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography using hexane/ethyl acetate (4:1) as the eluent. This step removes unreacted starting materials and regioisomeric byproducts.
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the addition of oxygen atoms.
Comparison with Similar Compounds
Key Compounds:
2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one (3da) Substituents: 4-Methylthio phenyl, 2,2-dimethyl propanone. Synthesis: Synthesized via N-heterocyclic carbene-catalyzed decarboxylative alkylation, yielding 54%.
1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP)
- Substituents : Methylsulfonyl, phenylthio, and p-tolyl groups.
- Synthesis : Thiol addition to chalcone in chloroform (91% yield).
- Key Differences : Methylsulfonyl and phenylthio groups enhance steric bulk and electronic complexity compared to the target compound.
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one
- Substituents : 4-Bromomethyl, 3-methylthio, and 3-chloro.
- Molecular Weight : 307.63 g/mol.
- Key Differences : Additional chlorine substituent increases molecular weight and may alter reactivity profiles.
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is expected to be ~285–290 g/mol (based on analogs in ). Bromine and methylthio groups increase density and boiling points compared to non-halogenated analogs.
- Solubility: Bromine’s electronegativity may reduce solubility in non-polar solvents relative to methylthio-only derivatives like 3da.
Biological Activity
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C10H11BrOS
- Molecular Weight : 273.19 g/mol
- Structural Features :
- A bromomethyl group (–CH2Br)
- A methylthio group (–S(CH3))
- A phenyl ring attached to a propanone backbone
These functional groups contribute to its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Electrophilic Reactivity : The bromomethyl group can act as an electrophile, allowing the compound to interact with nucleophiles in biological systems, potentially leading to the modification of biomolecules such as proteins and nucleic acids.
- Oxidative Metabolism : The methylthio group can undergo oxidation, generating reactive intermediates that may interact with cellular components, influencing various signaling pathways.
- Hydrogen Bonding : The propanone moiety can participate in hydrogen bonding, facilitating interactions with enzymes and receptors.
Biological Activity and Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antibiotics .
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it may induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent .
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone of 15 mm against S. aureus, suggesting moderate antibacterial activity.
- Anticancer Mechanism Investigation :
- Enzyme Interaction Studies :
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Bromomethyl, Methylthio | Antimicrobial, Anticancer | Moderate antibacterial activity |
| 1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one | Similar structure | Anticancer | Higher efficacy in apoptosis induction |
| 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one | Morpholine ring | Antimicrobial | Unique cyclic structure influences activity |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or bromination of preformed propiophenone derivatives. Evidence from similar systems (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one bromination in chloroform with Br₂) shows that optimizing stoichiometry (1:1 molar ratio of substrate to Br₂) and reaction time (24 hrs) improves yields . Catalysts like Grubbs-2 and solvents such as dichloromethane or THF enhance regioselectivity for bromomethylation . Post-synthesis purification via silica gel chromatography (cyclohexane/ethyl acetate gradients) effectively isolates the product .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential. The methylthio group (δ ~2.5 ppm in <sup>1</sup>H NMR) and bromomethyl resonance (δ ~4.3 ppm) provide diagnostic peaks. IR spectroscopy confirms ketone C=O stretches (~1680 cm⁻¹), while HRMS validates molecular weight (e.g., [M+H]<sup>+</sup> for C₁₁H₁₃BrOS requires m/z 272.0) .
Q. How can reaction intermediates like methoxymethoxy-protected precursors be efficiently deprotected?
- Methodological Answer : Acidic hydrolysis (HCl in methanol/water) selectively removes methoxymethoxy groups without affecting the bromomethyl or methylthio substituents. Monitoring via TLC (hexane:ethyl acetate 3:1) ensures complete deprotection .
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic refinement of brominated aromatic ketones, and how can SHELX address them?
- Methodological Answer : Bromine’s high electron density often causes absorption errors or twinning. SHELXL refinement with the TWIN/BASF commands resolves twinned data, while anisotropic displacement parameters (ADPs) model bromine’s thermal motion. For high-resolution data (<1.0 Å), Hirshfeld atom refinement (HAR) improves accuracy .
Q. How do steric and electronic effects of the methylthio group influence nucleophilic substitution at the bromomethyl site?
- Methodological Answer : The methylthio group’s electron-donating nature (+M effect) activates the aromatic ring, directing nucleophiles (e.g., amines) to the bromomethyl position. Steric hindrance from the methylthio group can reduce reaction rates, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) to enhance kinetics .
Q. What docking parameters in AutoDock Vina improve binding mode predictions for this compound with cytochrome P450 enzymes?
- Methodological Answer : Adjust the grid box to encompass the enzyme’s active site (e.g., 25 ų centered on heme iron). Use the Vinardo scoring function for halogen-bond interactions (Br···heme coordination). Multithreading (--cpu 8) reduces runtime, while exhaustiveness=32 ensures conformational sampling .
Q. How can regioselectivity issues during bromomethyl functionalization be mitigated in propiophenone derivatives?
- Methodological Answer : Radical bromination (NBS/benzoyl peroxide) favors allylic positions, while electrophilic bromination (Br₂/FeCl₃) targets aromatic rings. For selective bromomethylation, pre-functionalize the methylthio group via oxidation to sulfone, which directs bromination to the meta position .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields (54–87%) for similar bromomethyl-propiophenone syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
